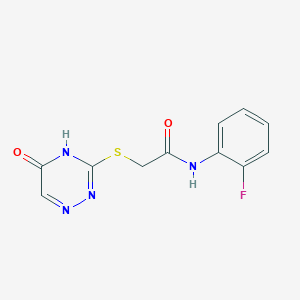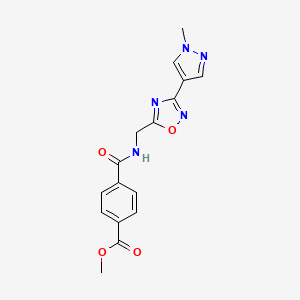
methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a complex organic compound that has gained interest in scientific research due to its potential applications in various fields. This compound features a benzoate ester linked to a pyrazole-oxadiazole hybrid structure, making it a subject of study for its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals due to its versatile functional groups.
Biology: : In biological studies, this compound can be employed as a probe to study enzyme interactions or as a lead compound in drug discovery, given its ability to interact with various biological targets.
Medicine: : The potential therapeutic applications of this compound include its use as an antimicrobial agent, thanks to its structural features that inhibit bacterial growth.
Industry: : In industrial applications, it can be used in the manufacture of specialty chemicals and materials, leveraging its stability and reactivity under different conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common route is the condensation of methyl 4-aminobenzoate with a suitable pyrazole derivative, followed by the formation of the oxadiazole ring under specific conditions. This involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) and subsequent functional group modifications.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Advanced techniques like flow chemistry could be employed to enhance the efficiency of the synthetic route, reducing reaction times and improving overall production metrics.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : This compound is known to participate in various chemical reactions, including:
Oxidation: : Introduction of oxygen functionalities, altering the electronic properties of the compound.
Reduction: : Removal of oxygen or addition of hydrogen, modifying its reactivity.
Substitution: : Replacement of one functional group with another, typically under specific catalysis.
Common Reagents and Conditions: : Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Conditions vary from room temperature to elevated temperatures, often in inert atmospheres to prevent side reactions.
Major Products Formed:
Mecanismo De Acción
The mechanism by which methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate exerts its effects typically involves interaction with specific molecular targets. This can include binding to enzymes or receptors, altering their activity. The pathways involved often include modulation of signal transduction mechanisms, influencing cellular processes such as metabolism or immune response.
Comparación Con Compuestos Similares
When compared to similar compounds, such as benzamide derivatives or other pyrazole-oxadiazole hybrids, methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate stands out due to its unique combination of functional groups, which impart distinctive reactivity and biological activity.
List of Similar Compounds
Benzamide derivatives
Pyrazole-oxadiazole hybrids
Other benzoate esters
By highlighting the specificity of its synthetic route, reactivity, and applications, this article showcases the importance of this compound in scientific research and industry.
Propiedades
IUPAC Name |
methyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-9-12(7-18-21)14-19-13(25-20-14)8-17-15(22)10-3-5-11(6-4-10)16(23)24-2/h3-7,9H,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHXPMVIUZBRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
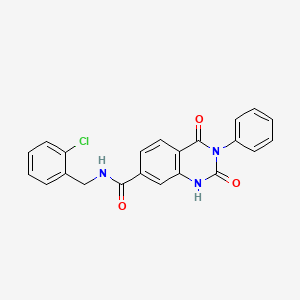
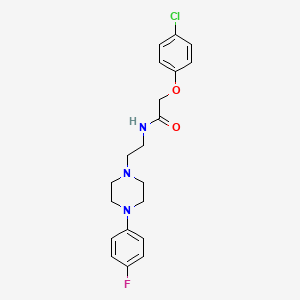
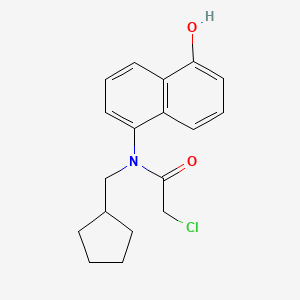
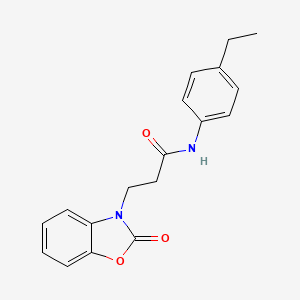
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)
![5-chloro-2-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2716415.png)
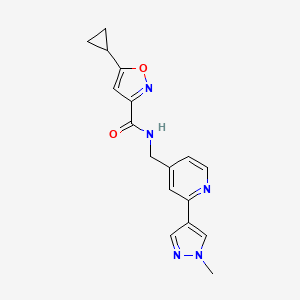
![(E)-N-[(3-Chloro-5-methylsulfonylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2716417.png)
![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)
![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)
